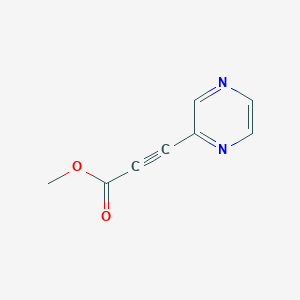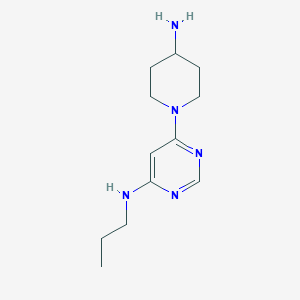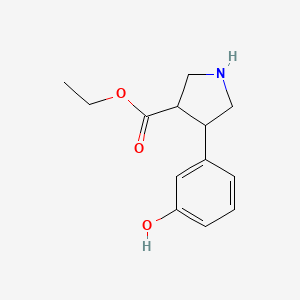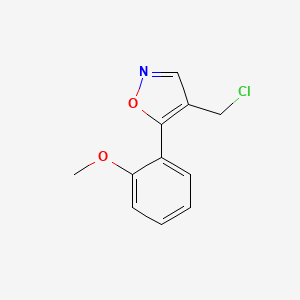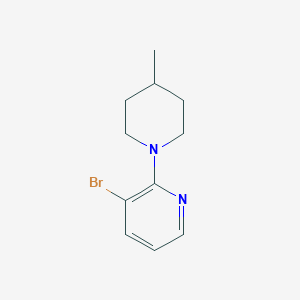
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Overview
Description
“3-Bromo-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the CAS Number: 1381941-94-1 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 3-bromo-2-(4-methyl-1-piperidinyl)-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(4-methylpiperidin-1-yl)pyridine” is 1S/C11H16BrN3/c1-8-3-6-15(7-4-8)11-10(12)9(13)2-5-14-11/h2,5,8H,3-4,6-7H2,1H3,(H2,13,14) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Molecular Studies
A study by (Ahmad et al., 2017) describes the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. Density Functional Theory (DFT) studies revealed potential candidates for chiral dopants in liquid crystals.
Photoinduced Tautomerization
Research by (Vetokhina et al., 2012) showed that compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular proton transfer, offering insight into molecular behavior under different conditions.
Antibacterial Activity
A study by (Bogdanowicz et al., 2013) investigated the antibacterial activity of cyanopyridine derivatives synthesized from compounds like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, indicating their potential in combating bacterial infections.
Synthesis Techniques
Research by (Mishriky & Moustafa, 2013) focused on the synthesis of specific pyridine derivatives, providing insights into novel synthesis methods in organic chemistry.
Ligand Color Tuning in Iridium Complexes
A study by (Stagni et al., 2008) explored the impact of ligands like 5-bromo-2-(1H-tetrazol-5-yl)pyridine on the color tuning of iridium complexes, significant for applications in photophysics and materials science.
Time-Resolved Fluorescence Immunoassay
In (Li-hua, 2009)'s research, a new chelate intermediate for time-resolved fluorescence immunoassay was synthesized, demonstrating applications in biochemical assays.
Coordination Chemistry and Biological Sensing
(Halcrow, 2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their applications in luminescent lanthanide compounds for biological sensing.
Synthesis of Alkyl Pyridin- and Pyrimidin-yl Acetate
The work of (Morgentin et al., 2009) focused on an efficient synthesis method for pyridine and pyrimidine derivatives, crucial for pharmaceutical applications.
Solvent Design for Environmental Purification
(Bokhove et al., 2012) studied solvent design for the removal of pyridines from wastewater, addressing environmental concerns related to these compounds.
properties
IUPAC Name |
3-bromo-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYPZKYKHOVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)


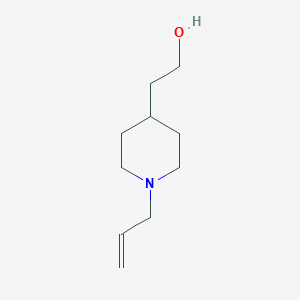



![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
